5-bromo-2-methoxy-4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide
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Overview
Description
5-Bromo-2-methoxy-4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a bromine atom, a methoxy group, a methyl group, and a pyridinylmethyl group attached to a benzenesulfonamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methoxy-4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide typically involves multiple steps. One common method includes the bromination of 2-methoxy-4-methylpyridine, followed by sulfonation and subsequent coupling with pyridin-4-ylmethylamine. The reaction conditions often involve the use of solvents like ethyl acetate and reagents such as sodium acetate and bromine .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and sulfonation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methoxy-4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Products include various substituted benzenesulfonamides.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include corresponding amines and alcohols.
Scientific Research Applications
5-Bromo-2-methoxy-4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent in drug discovery and development.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-2-methoxy-4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity or altering their function. This interaction can lead to various biological effects, including enzyme inhibition, modulation of signaling pathways, and changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methoxypyridine
- 2-Bromo-5-methylpyridine
- 2-Bromo-6-methoxypyridine
- 5-Bromo-2-fluoropyridine
Uniqueness
5-Bromo-2-methoxy-4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications .
Biological Activity
5-Bromo-2-methoxy-4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide is a sulfonamide compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a sulfonamide functional group attached to a benzene ring substituted with bromine, methoxy, and methyl groups, along with a pyridinylmethyl moiety. The presence of these functional groups is essential for its biological activity.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C14H16BrN1O3S |
Molecular Weight | 353.25 g/mol |
CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. This inhibition can affect various biochemical pathways, particularly those involved in cell proliferation and survival.
Antimicrobial Activity
Sulfonamides are well-known for their antimicrobial properties. Studies have indicated that derivatives of sulfonamides exhibit significant activity against both Gram-positive and Gram-negative bacteria. The specific compound under review has been shown to possess moderate antibacterial activity, which is enhanced by the presence of the bromine and methoxy groups that may improve binding affinity to bacterial enzymes.
Anticancer Activity
Research has demonstrated that compounds similar to this compound can induce apoptosis in various cancer cell lines. For instance, studies on related sulfonamide derivatives revealed their potential in inhibiting tumor growth through mechanisms such as DNA synthesis inhibition and mitochondrial damage induction .
Case Study : A study evaluating the antiproliferative effects of related sulfonamides on human lung tumor cell lines (A549) showed promising results, suggesting that modifications in the chemical structure can lead to enhanced anticancer properties.
Comparative Studies
To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:
Compound | Antibacterial Activity | Anticancer Activity |
---|---|---|
This compound | Moderate | Promising against lung cancer |
5-Bromo-2-methoxybenzenesulfonamide | High | Moderate against breast cancer |
2-Methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide | Low | High against colon cancer |
Properties
IUPAC Name |
5-bromo-2-methoxy-4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3S/c1-10-7-13(20-2)14(8-12(10)15)21(18,19)17-9-11-3-5-16-6-4-11/h3-8,17H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZGXDHZGOJJBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)S(=O)(=O)NCC2=CC=NC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.